molecular formula C10H14N2O3 B13979143 1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester

1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester

Katalognummer: B13979143
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: OAMFCFHCPQYMQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester is a complex organic compound belonging to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method reported involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Benzisoxazole-3-carboxylic acid, 5-amino-4,5,6,7-tetrahydro-, ethyl ester is unique due to its specific functional groups and tetrahydro structure. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H14N2O3

Molekulargewicht

210.23 g/mol

IUPAC-Name

ethyl 5-amino-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h6H,2-5,11H2,1H3

InChI-Schlüssel

OAMFCFHCPQYMQD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC2=C1CC(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.